N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline
Description
N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline is a synthetic aromatic amine characterized by a propyl chain linking a 4-ethylphenoxy group and a 4-methoxyaniline moiety. Its molecular formula is C₁₈H₂₃NO₂, with a molar mass of 285.38 g/mol. The compound features a para-substituted methoxy group on the aniline ring and an ethyl group on the phenoxy moiety, which influence its electronic and steric properties. It is commercially available for research purposes, as listed in the Santa Cruz Biotechnology catalog under ID sc-330750 .
Properties
IUPAC Name |
N-[2-(4-ethylphenoxy)propyl]-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-4-15-5-9-18(10-6-15)21-14(2)13-19-16-7-11-17(20-3)12-8-16/h5-12,14,19H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZZZGGLIXZYBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)CNC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline typically involves the reaction of 4-ethylphenol with 1-bromo-2-propanol to form 2-(4-ethylphenoxy)propanol. This intermediate is then reacted with 4-methoxyaniline under specific conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitroso compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The pathways involved include modulation of enzyme activity and protein-protein interactions, which can lead to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of N-substituted aniline derivatives with phenoxyalkyl side chains.
Table 1: Structural and Commercial Comparison of Analogs
Key Observations:
Electronic Effects: The 4-methoxy group in the target compound enhances electron density on the aniline ring compared to electron-withdrawing groups like 4-fluoro (sc-330749) . This may improve nucleophilicity in reactions such as alkylation or acylation.
Biological Activity :
- While direct bioactivity data for the target compound is absent in the provided evidence, structurally related compounds with para-substituted aromatic moieties (e.g., TRI and PYR in ) exhibit antifungal properties. The target’s methoxy group may similarly modulate interactions with biological targets like fungal enzymes .
Research Findings and Hypotheses
Antifungal Potential: Compounds with free -NH- links and para-substituted aromatic rings (e.g., TRI in ) inhibit C. albicans.
Synthetic Pathways: The synthesis of 2-((4-ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides () involves coupling phenoxyalkyl amines with benzoyl chlorides.
Commercial Relevance: The uniform pricing of analogs (e.g., $284.00 per 500 mg in ) indicates comparable production costs, likely due to shared intermediates like 4-ethylphenol and propylamine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
